molecular formula C18H21NO3S B3255861 (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate CAS No. 26055-95-8

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate

Cat. No.: B3255861
CAS No.: 26055-95-8
M. Wt: 331.4 g/mol
InChI Key: DFFINYKUAYHRBO-UHFFFAOYSA-N
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Description

(1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H21NO3S and a molecular weight of 331.42924 g/mol . This compound is known for its unique structure, which includes a benzyl group attached to a pyrrolidine ring, and a 4-methylbenzenesulfonate group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate typically involves the reaction of (3S)-N-benzyl-3-hydroxypyrrolidine with p-toluenesulfonyl chloride in the presence of pyridine. The reaction is carried out at 0°C overnight, followed by concentration under vacuum. The residue is then dissolved in methylene chloride and washed with hydrochloric acid, sodium hydroxide, and brine .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinates or sulfides.

Scientific Research Applications

Pharmaceutical Applications

  • Muscarinic Receptor Antagonists :
    • The compound has been investigated for its role as a muscarinic receptor antagonist, which can be beneficial in treating various conditions such as bronchospasm and overactive bladder. Studies have shown that it can selectively bind to muscarinic receptors, influencing neurotransmitter release and potentially alleviating symptoms associated with these conditions .
  • Synthesis of Enantiomerically Pure Drugs :
    • Due to its chiral nature, (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate serves as a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals. This is particularly important in the development of drugs where the specific configuration can significantly affect efficacy and safety.
  • Biological Activity Studies :
    • Research has indicated that this compound exhibits various biological activities, including potential anti-inflammatory properties. Interaction studies have focused on its binding affinity with different biological targets, providing insights into its mechanism of action.

Case Study 1: Muscarinic Receptor Interaction

A study published in a patent document explored the interactions of (R)-1-benzylpyrrolidin-3-yl 4-methylbenzenesulfonate with muscarinic receptors. The findings revealed that the compound effectively inhibited receptor activity, suggesting its potential use in treating diseases associated with excessive muscarinic activity .

Case Study 2: Synthesis and Characterization

Another research effort focused on synthesizing this compound through multi-step organic synthesis techniques. The study characterized the compound's physical and chemical properties, confirming its suitability for further pharmaceutical applications.

Mechanism of Action

The mechanism of action of (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as altering metabolic pathways or influencing signal transduction processes .

Comparison with Similar Compounds

  • (1-Benzylpyrrolidin-3-yl) 4-chlorobenzenesulfonate
  • (1-Benzylpyrrolidin-3-yl) 4-nitrobenzenesulfonate
  • (1-Benzylpyrrolidin-3-yl) 4-methoxybenzenesulfonate

Comparison: Compared to its analogs, (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate is unique due to the presence of the 4-methyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in its chemical behavior and biological activity, making it a valuable compound for specific research applications .

Biological Activity

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate, also known by its chemical structure and CAS number 26055-95-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in research and medicine, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a p-tolylsulfonate moiety. Its molecular formula is C18H21NO3SC_{18}H_{21}NO_3S, with a molecular weight of approximately 331.43 g/mol. The presence of the sulfonate group enhances its reactivity and potential biological activity compared to non-sulfonated analogs.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. This compound can modulate the activity of various enzymes and receptors, influencing cellular processes such as signal transduction and metabolic pathways.

Key Mechanisms:

  • Enzyme Interaction : The compound binds to certain enzymes, potentially altering their activity which can lead to therapeutic effects.
  • Signal Transduction Modulation : By interacting with receptors, it may influence signaling pathways critical for cell survival and proliferation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Cytotoxicity : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, particularly through the activation of caspases, which are essential for programmed cell death .
  • Antitumor Activity : The compound has been investigated for its selective cytotoxic effects on cancer cells while sparing non-cancerous cells, making it a potential candidate for cancer therapy .
  • Pharmacological Applications : Its unique structure allows it to serve as a precursor in drug development, potentially leading to the creation of novel therapeutic agents targeting various diseases.

Research Findings

Recent studies have focused on synthesizing and evaluating this compound derivatives for their biological activities:

Case Study: Apoptotic Agents

A study conducted by Naqvi et al. explored the synthesis of structurally diverse benzyl-pyrrolidine analogues. They assessed these compounds for their ability to induce apoptosis in human cancer cell lines at a concentration of 10 µM. The findings revealed that specific derivatives exhibited selective cytotoxicity towards HL-60 leukemia cells compared to solid tumor cell lines, highlighting their potential as targeted anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityInduces apoptosis via caspase activation in cancer cells
Selective AntitumorMore effective against leukemia cells than solid tumors
Enzyme InteractionModulates enzyme activity affecting metabolic pathways
Drug DevelopmentServes as a precursor for novel therapeutic agents

Q & A

Q. Basic: What are the optimal synthetic and crystallization conditions for (1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or esterification reactions. For crystallization, a mixed solvent system (e.g., ethanol-water) is employed to enhance solubility and slow crystal growth. Key steps include:

  • Reacting 1-benzylpyrrolidin-3-ol with 4-methylbenzenesulfonyl chloride in a 1:1 molar ratio in anhydrous dichloromethane, using a base like triethylamine to scavenge HCl.
  • Purifying the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Dissolving the purified product in a 1:1 ethanol-water mixture and allowing slow evaporation at 293 K to yield colorless block-shaped crystals (45% yield) .

Q. Basic: How is the crystal structure of this compound determined experimentally?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the primary method. Critical parameters include:

  • Data Collection : Using a Bruker D8 Quest ECO diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS).
  • Refinement : SHELXL (via SHELX suite) for structure solution and refinement. Typical refinement parameters:
    • R[F2>2σ(F2)]=0.042R[F^2 > 2σ(F^2)] = 0.042, wR(F2)=0.127wR(F^2) = 0.127, S=1.06S = 1.06.
    • Space group: P21/nP2_1/n (monoclinic), with unit cell dimensions a=14.6392A˚,b=5.7111A˚,c=17.5295A˚a = 14.6392 \, \text{Å}, b = 5.7111 \, \text{Å}, c = 17.5295 \, \text{Å}.
      Hydrogen atoms are located via difference Fourier maps and refined isotropically .

Q. Advanced: How to resolve contradictions in hydrogen-bonding network interpretation during structural analysis?

Methodological Answer:
Contradictions often arise from ambiguous hydrogen-bond donor/acceptor assignments. To address this:

  • Validate Geometry : Use SHELXL’s restraints to fix bond lengths (e.g., N–H = 0.88 Å) and angles.
  • Topology Analysis : Compare hydrogen-bond motifs (e.g., [010] chains in related sulfonates) with similar structures. For example, the title compound’s N–H⋯O interactions (2.78–3.02 Å) align with reported 4-methylbenzenesulfonate salts .
  • Electron Density Maps : Examine residual density peaks (>0.5 eÅ3^{-3}) to identify missed or misplaced H-bonds .

Q. Advanced: What software tools are recommended for refining and visualizing its crystal structure?

Methodological Answer:

  • Refinement : SHELXL (integrated into SHELXTL or WinGX suites) for high-precision small-molecule refinement. Use the "ISOR" command to address anisotropic displacement parameter (ADP) errors .
  • Visualization : ORTEP-3 (for thermal ellipsoid plots) and Mercury (for packing diagrams).
  • Validation : CheckCIF/PLATON to identify symmetry or geometry outliers (e.g., Δρmax/min<0.2eA˚3\Delta \rho_{\text{max/min}} < 0.2 \, \text{eÅ}^{-3}) .

Q. Advanced: How to compare its structural parameters with analogous sulfonate esters?

Methodological Answer:

  • Database Mining : Use the Cambridge Structural Database (CSD) to retrieve bond lengths, angles, and torsion angles for similar compounds (e.g., 2-aminoanilinium 4-methylbenzenesulfonate).
  • Statistical Analysis : Calculate mean deviations for key parameters:
    • S–O bond lengths: 1.441.46A˚1.44–1.46 \, \text{Å} (vs. 1.45 Å in reference structures).
    • C–S–O angles: 105.5108.2105.5–108.2^\circ (consistent with sulfonate geometry).
  • Torsion Analysis : Compare the pyrrolidine ring puckering (e.g., C6C1C6C5=1.7C6–C1–C6–C5 = -1.7^\circ) with related bicyclic amines .

Q. Advanced: How to assess data quality and validate the structural model?

Methodological Answer:

  • Data Metrics :
    • Rint<0.03R_{\text{int}} < 0.03 indicates high data redundancy.
    • Completeness > 99% for θmax=30.5\theta_{\text{max}} = 30.5^\circ.
  • ADP Consistency : Verify that all non-H atoms have Ueq<0.08A˚2U_{\text{eq}} < 0.08 \, \text{Å}^2.
  • Residual Density : Ensure no peaks > 0.5 eÅ3^{-3} remain near heavy atoms.
  • Twinned Data : Use SHELXL’s "TWIN" command if Rmerge>5%R_{\text{merge}} > 5\% .

Q. Basic: What safety precautions are recommended during synthesis and handling?

Methodological Answer:

  • Toxicity : Use PPE (gloves, goggles) due to potential irritancy of sulfonyl chlorides and benzylamines.
  • Solvent Handling : Anhydrous conditions (e.g., dichloromethane) require a fume hood and inert atmosphere (N2_2/Ar).
  • Waste Disposal : Neutralize acidic byproducts (HCl) with sodium bicarbonate before disposal .

Properties

IUPAC Name

(1-benzylpyrrolidin-3-yl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-15-7-9-18(10-8-15)23(20,21)22-17-11-12-19(14-17)13-16-5-3-2-4-6-16/h2-10,17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFINYKUAYHRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCN(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

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Synthesis routes and methods II

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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